molecular formula C15H13F2NO2S B1669620 Lauflumide CAS No. 90280-13-0

Lauflumide

Cat. No.: B1669620
CAS No.: 90280-13-0
M. Wt: 309.3 g/mol
InChI Key: YEAQNUMCWMRYMU-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The compound was first synthesized and patented in 2013 as part of efforts to develop modafinil derivatives with enhanced pharmacokinetic and pharmacodynamic properties. Early preclinical studies highlighted its potential as a dopamine reuptake inhibitor (DRI) with reduced cytochrome P450 induction compared to modafinil. NLS Pharma spearheaded its development, targeting conditions such as chronic fatigue syndrome and idiopathic hypersomnia, though clinical development for narcolepsy and Alzheimer’s disease was later discontinued.

Key milestones include:

  • 2013 : Patent filing emphasizing its bisfluoro substitution.
  • 2015 : Initiation of Phase I clinical trials for excessive daytime sleepiness.
  • 2024 : Preclinical studies for chronic fatigue syndrome.

Systematic Nomenclature and Chemical Identification

The compound’s nomenclature and identifiers are critical for unambiguous scientific communication.

Property Value
IUPAC Name 2-[bis(4-fluorophenyl)methylsulfinyl]acetamide
CAS Number Not publicly disclosed
Molecular Formula C₁₅H₁₃F₂NO₂S
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
InChI Key YEAQNUMCWMRYMU-UHFFFAOYSA-N
PubChem CID 13271852

The sulfinyl group (-S(=O)-) and bis(4-fluorophenyl)methane backbone are central to its structure.

Structural Relationship to Modafinil and Related Eugeroics

Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- shares a core scaffold with modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) but incorporates fluorine atoms at the para positions of both phenyl rings. This substitution alters electronic and steric properties, influencing receptor binding and metabolic stability.

Comparative Structural Analysis

Feature Modafinil CRL-40,940
Phenyl Substituents Hydrogen Fluorine (para positions)
Molar Mass 273.35 g/mol 309.33 g/mol
DAT Affinity (Kᵢ) ~2,970 nM (S-enantiomer) ~4,090 nM
Metabolic Stability Induces CYP3A4 Minimal CYP induction

The fluorine atoms enhance lipid solubility and metabolic resistance, potentially prolonging its half-life.

Role in Advancing Sulfinyl-Containing Compound Research

This compound has catalyzed innovation in sulfinyl chemistry, particularly in asymmetric synthesis and enantioselective oxidation techniques. Key contributions include:

  • Synthetic Methodologies : Novel routes using Lawesson’s reagent and hydrogen peroxide-mediated sulfoxide formation.
  • Enantioselective Studies : Development of (R)- and (S)-enantiomers to explore chirality-dependent DAT binding.
  • Derivative Libraries : Synthesis of analogs with varied alkyl/aryl substituents to optimize DRI activity.

A 2024 study demonstrated its utility as a template for anti-inflammatory agents, broadening applications beyond neuropharmacology.

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQNUMCWMRYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533646
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90280-13-0
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90280-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CRL-40940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRL-40940
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biological Activity

Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- (also known as CRL-40,941 or Fluorafinil) is a synthetic compound structurally related to eugeroic drugs like adrafinil and modafinil. This compound has garnered attention for its potential biological activities, particularly in promoting wakefulness and its interactions with neurotransmitter systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₃F₂NO₂S
  • CAS Number : 90280-13-0
  • Molecular Weight : 309.0635 g/mol

The presence of a sulfinyl group enhances its solubility, while the fluorinated phenyl groups contribute to its unique pharmacological profile .

The exact mechanism of action for Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- remains partially understood. It is hypothesized that the compound may be metabolized into modafinil, which interacts with dopamine and norepinephrine systems to promote wakefulness. Studies suggest that this compound exhibits selective binding affinity for the dopamine transporter (DAT) and may influence serotonin levels indirectly, potentially leading to fewer side effects compared to traditional stimulants .

Wakefulness-Promoting Effects

Research indicates that Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- may possess wakefulness-promoting properties similar to those of adrafinil and modafinil. Animal studies have shown that it might be three to four times more potent than adrafinil in promoting wakefulness .

Antiaggressive Effects

Interestingly, preliminary studies suggest that this compound may exhibit antiaggressive properties not observed in adrafinil. Further research is needed to elucidate the mechanisms behind this effect.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
ModafinilC₁₅H₁₅NO₂SKnown for wakefulness; lower addiction potential
AdrafinilC₁₅H₁₅NO₂SProdrug for modafinil; less potent
SulfinpyrazoneC₁₂H₁₀N₄O₃SPrimarily anti-inflammatory; different pharmacological effects

Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- stands out due to its specific mechanism of action on the dopamine transporter and its application in treating sleep disorders .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of compounds similar to Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-:

  • Dopamine Transporter Binding : A study evaluated various bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for their binding affinities at DAT and serotonin transporter (SERT). The findings indicated that modifications could enhance DAT affinity significantly, suggesting potential avenues for developing more effective wakefulness-promoting agents .
  • Cognitive Enhancement : Ongoing research is investigating the potential cognitive-enhancing effects of this compound, given its dopaminergic activity. Its unique binding profile suggests it may offer benefits in cognitive disorders without the high addiction risk associated with traditional stimulants .

Comparison with Similar Compounds

Structural Comparison

CRL-40,940 belongs to a class of sulfinyl-acetamide derivatives, sharing structural motifs with modafinil, adrafinil, and CRL-40,941. Key structural differences lie in substituents on the phenyl rings and the presence of functional groups (Table 1).

Table 1: Structural Features of CRL-40,940 and Analogs

Compound R₁ (Phenyl Substituents) R₂ (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol)
CRL-40,940 4-Fluorophenyl (×2) -NH₂ C₁₅H₁₃F₂NO₂S 309.33
Adrafinil Phenyl (×2) -NHOH C₁₅H₁₅N₂O₃S 309.35
CRL-40,941 4-Fluorophenyl (×2) -NHOH C₁₅H₁₃F₂NO₃S 325.33
Modafinil 4-Fluorophenyl (×1), Diphenylmethyl -NH₂ C₁₅H₁₅NO₂S 273.35
  • CRL-40,940 vs. Adrafinil: The fluorination of both phenyl groups in CRL-40,940 enhances lipophilicity and metabolic stability compared to adrafinil’s non-fluorinated structure .
  • CRL-40-940 vs.

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Properties

Property CRL-40,940 Adrafinil CRL-40,941
Melting Point >102°C (dec.) 159–161°C >102°C (dec.)
Solubility Slight in DMSO, Methanol Soluble in ethanol Slight in DMSO, Methanol
pKa 8.18 (predicted) ~8.5 (estimated) 8.18 (predicted)
Density 1.452 g/cm³ 1.24 g/cm³ 1.452 g/cm³
  • Solubility: CRL-40,940 and CRL-40,941 exhibit similar solubility profiles, favoring organic solvents like DMSO and methanol, whereas adrafinil is more ethanol-soluble .
  • pKa : The predicted pKa (~8.18) for CRL-40,940 suggests moderate basicity, aligning with its ability to cross the blood-brain barrier .

Preparation Methods

Thioglycolic Acid Coupling in Trifluoroacetic Acid

The foundational step involves reacting bis(4-fluorophenyl)methanol with thioglycolic acid in trifluoroacetic acid (TFA). This acid-catalyzed reaction forms a thioether linkage, yielding 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid. Key conditions include:

  • Molar ratio : 1:1 stoichiometry between alcohol and thioglycolic acid.
  • Reaction time : 12–24 hours at room temperature.
  • Workup : Removal of TFA under vacuum, followed by washing with water and hexanes to isolate the crude product.

Esterification and Aminolysis

The thioacetic acid intermediate is esterified using iodomethane in acetone under reflux, producing the methyl ester. Subsequent aminolysis with ammonium hydroxide in methanol at 50°C for 72 hours converts the ester to the primary acetamide (thioacetamide precursor).

  • Yield : 45–82% after column chromatography (1:1 ethyl acetate/hexanes).

CDI-Mediated Amine Coupling for N-Substituted Analogues

For N-alkyl or N-aryl variants, carbonyldiimidazole (CDI) facilitates coupling between the thioacetic acid and primary amines:

  • Activation : CDI (1.1 equiv) reacts with the acid in anhydrous THF for 2 hours.
  • Amine addition : The activated intermediate is treated with amines (e.g., propylamine, benzylamine) at 0°C, followed by warming to room temperature.
  • Purification : Extraction with diethyl ether and washing with HCl, NaHCO₃, and water yields N-substituted thioacetamides.

Example : Reaction with propylamine produces 2-[[bis(4-fluorophenyl)methyl]thio]-N-propylacetamide in 72% yield.

Oxidation to the Sulfinyl Group

The critical oxidation step converts thioacetamides to the target sulfinyl acetamide. Hydrogen peroxide (30%) in a 1:1 acetic acid/methanol solution is standard:

  • Conditions : 12–24 hours at room temperature.
  • Workup : Solvent removal under vacuum, followed by recrystallization or chromatography.
  • Yield : 41–60% for sulfinyl products.

Mechanistic Insight : The oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate stabilized by the electron-withdrawing fluorophenyl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity Considerations
TFA coupling → Aminolysis Acid coupling, esterification, NH₃ 45–82 Requires chromatography for amide
CDI-mediated coupling CDI activation, amine addition 65–85 Acidic/basic washes sufficient
H₂O₂ oxidation Thioether → sulfinyl 41–60 Recrystallization preferred

Optimization Challenges :

  • Steric effects : Bulky bis(4-fluorophenyl) groups hinder oxidation efficiency, necessitating excess H₂O₂.
  • Solvent selection : Methanol/acetic acid mixtures prevent overoxidation to sulfones.

Advanced Modifications and Derivatives

Homopiperazine and Piperidine Analogues

Epoxide ring-opening reactions with homopiperazine or piperidine derivatives introduce nitrogen-containing side chains. For example:

  • Sulfenyl homopiperazines : Synthesized via nucleophilic substitution of 4,4’-(chloromethylene)bis(fluorobenzene) with 2-mercaptoethanol, followed by amine alkylation (72–85% yield).

Halogenated Derivatives

Bromo- or chloro-substituted analogues are accessed via Lawesson’s reagent thiation or Appel bromination, enabling further functionalization.

Q & A

Q. How can in situ spectroscopic techniques monitor reactive intermediates during synthesis?

  • Methodological Answer : ReactIR with a diamond ATR probe tracks thiol oxidation to sulfinyl intermediates in real time. Mid-IR peaks at 1040 cm⁻¹ (S=O stretch) confirm intermediate formation. Coupled with LC-MS, this method reduces side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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